![molecular formula C16H19NO2 B029200 3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol CAS No. 1159977-09-9](/img/structure/B29200.png)
3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol
Overview
Description
The compound “3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol” is a phenolic compound . It is related to Phenylephrine . The compound is also known as a substituted phenethylamine .
Synthesis Analysis
The synthesis of such compounds often involves the methylation of phenol with methanol over a solid acid catalyst, often comprising magnesium oxide or alumina . Another method entails the hydrolysis of chlorotoluenes or the related sulfonates .Molecular Structure Analysis
The molecular formula of the compound is C16H19NO2 . It is structurally similar to 2-Amino-3-methylbenzyl alcohol, which has a molecular formula of C8H11NO .Chemical Reactions Analysis
Phenolic compounds like this are very reactive towards electrophilic aromatic substitution . They can undergo oxidation to form quinones, and these quinones can be reduced to form hydroquinones .Scientific Research Applications
Antimicrobial Agent
Compounds with a benzimidazole structure, which is similar to the core structure of 3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol, have been shown to exhibit antimicrobial properties . They work by competing with purines in bacterial strains, leading to the inhibition of nucleic acids and protein synthesis . This suggests potential use in developing new antimicrobial drugs, especially against antibiotic-resistant microorganisms.
Anticancer Activity
Benzimidazole derivatives have also been evaluated for their anticancer activity . They have shown promise in eliciting antiproliferative activity against cancer cell lines, such as MCF7 breast cancer cells, with IC50 values more potent than standard drugs like 5-fluorouracil . This indicates that our compound could be a candidate for cancer treatment research.
Synthetic Organic Chemistry
The compound’s structure includes a benzyl alcohol moiety, which is a versatile building block in synthetic organic chemistry . It can be used in various chemical syntheses, potentially leading to the development of new chemical entities with therapeutic or industrial applications .
Catalysis
The related field of catalysis could benefit from the use of this compound. For instance, benzoxazoles, which can be synthesized from similar compounds, have been produced using innovative catalytic systems. These methodologies could be applied to synthesize benzoxazole derivatives from our compound, which have numerous biological activities .
Drug Discovery
Given its structural complexity, this compound could serve as a starting material for different mechanistic approaches in drug discovery . Its planar bicyclic structure is favorable for broad substrate scope and functionalization, which is crucial in medicinal chemistry .
Green Chemistry
The compound’s potential for synthesis using eco-friendly pathways makes it relevant for green chemistry applications. It could be used to develop new synthetic methods that are more environmentally friendly and sustainable .
properties
IUPAC Name |
3-[2-[benzyl(methyl)amino]-1-hydroxyethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-17(11-13-6-3-2-4-7-13)12-16(19)14-8-5-9-15(18)10-14/h2-10,16,18-19H,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBZPOHBHNEKIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611716 | |
Record name | 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol | |
CAS RN |
1159977-09-9 | |
Record name | 3-{2-[Benzyl(methyl)amino]-1-hydroxyethyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00611716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.